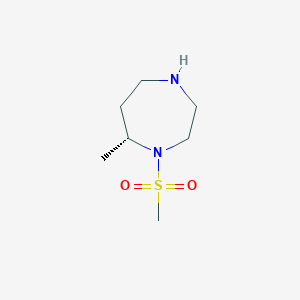
(R)-7-Methyl-1-(methylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-diazepane and methylsulfonyl chloride.
Chiral Resolution: The chiral center at the 7-position is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired ®-enantiomer is obtained.
Methylation: The methyl group is introduced at the 7-position using a methylating agent such as methyl iodide under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane would involve optimizing the above synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques such as crystallization or chromatography to obtain the pure ®-enantiomer.
Quality Control: Establishing stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicinal chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: The parent compound without the methyl and methylsulfonyl substituents.
7-Methyl-1,4-diazepane: Lacks the methylsulfonyl group.
1-(Methylsulfonyl)-1,4-diazepane: Lacks the methyl group at the 7-position.
Uniqueness
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and physical properties. The chiral center at the 7-position adds another layer of complexity, making it valuable for applications requiring enantiomerically pure compounds.
This detailed overview provides a comprehensive understanding of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
(7R)-7-methyl-1-methylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O2S/c1-7-3-4-8-5-6-9(7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
ZQLQBNFDFAKAPG-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCNCCN1S(=O)(=O)C |
SMILES canónico |
CC1CCNCCN1S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



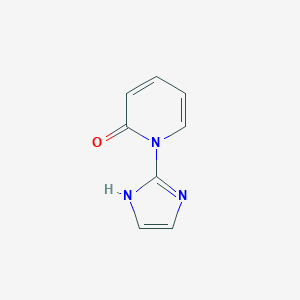
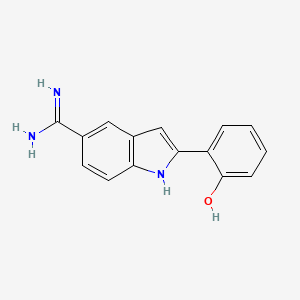


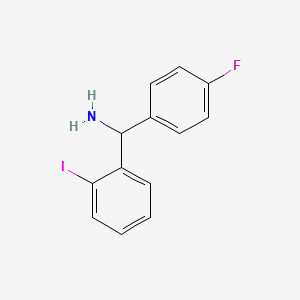
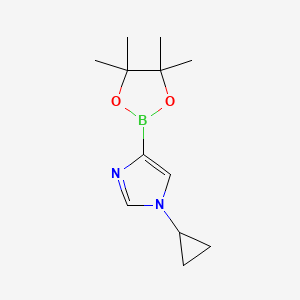
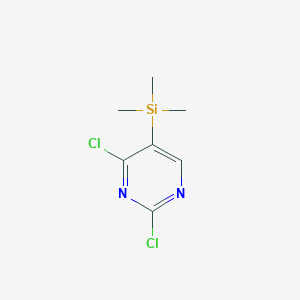
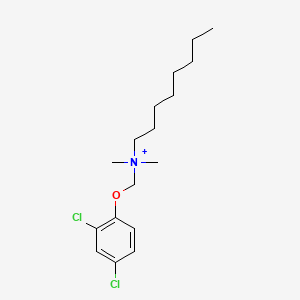
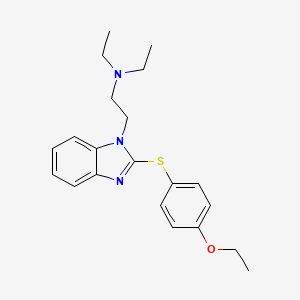
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
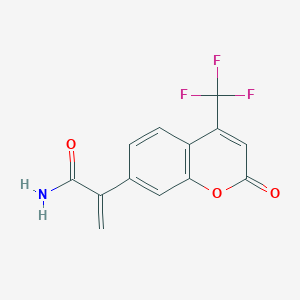
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)

